5-(2-chlorophenoxy)pyrimidin-2-ol
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Overview
Description
5-(2-chlorophenoxy)pyrimidin-2-ol is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol It is a pyrimidine derivative, characterized by the presence of a chlorophenoxy group attached to the pyrimidine ring
Mechanism of Action
- The primary targets of 5-(2-chlorophenoxy)pyrimidin-2-ol are not explicitly mentioned in the available literature. However, we know that it exhibits antitrypanosomal activity against Trypanosoma brucei rhodesiense (a causative organism of sleeping sickness) and antiplasmodial activity against Plasmodium falciparum NF54 (a causative organism of malaria) .
Target of Action
Pharmacokinetics
Preparation Methods
The synthesis of 5-(2-chlorophenoxy)pyrimidin-2-ol typically involves the reaction of 2-chlorophenol with a pyrimidine derivative under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF), followed by heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(2-chlorophenoxy)pyrimidin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-chlorophenoxy)pyrimidin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-(2-chlorophenoxy)pyrimidin-2-ol can be compared with other pyrimidine derivatives, such as:
5-chloropyrimidin-2-ol: Similar in structure but lacks the phenoxy group, which may result in different chemical and biological properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring system and are studied for their kinase inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
41964-06-1 |
---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.6 |
Purity |
95 |
Origin of Product |
United States |
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